molecular formula C13H14N2O B12579937 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol CAS No. 473969-47-0

4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol

Cat. No.: B12579937
CAS No.: 473969-47-0
M. Wt: 214.26 g/mol
InChI Key: JPOJKXKACUOZJP-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol is an organic compound that features a phenol group substituted with a methyl group and a pyridin-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol involves the reaction of phenol with 2-pyridinecarboxaldehyde. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyridin-2-ylmethylamino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, halogenated, or sulfonated derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol is unique due to the presence of both a phenol group and a pyridin-2-ylmethylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

473969-47-0

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-methyl-2-(pyridin-2-ylmethylamino)phenol

InChI

InChI=1S/C13H14N2O/c1-10-5-6-13(16)12(8-10)15-9-11-4-2-3-7-14-11/h2-8,15-16H,9H2,1H3

InChI Key

JPOJKXKACUOZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NCC2=CC=CC=N2

Origin of Product

United States

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